4,7-Bis(5-bromo-4-octylthiophen-2-yl)-5,6-difluorobenzo[c][1,2,5]thiadiazole
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Overview
Description
4,7-Bis(5-bromo-4-octylthiophen-2-yl)-5,6-difluorobenzo[c][1,2,5]thiadiazole is a complex organic compound that belongs to the class of benzothiadiazole derivatives. These compounds are known for their strong electron-accepting properties, making them valuable in various optoelectronic applications .
Preparation Methods
The synthesis of 4,7-Bis(5-bromo-4-octylthiophen-2-yl)-5,6-difluorobenzo[c][1,2,5]thiadiazole typically involves the following steps:
Starting Materials: The synthesis begins with 4,7-dibromo-2,1,3-benzothiadiazole and N-Bromosuccinimide (NBS) in dichlorobenzene.
Reaction Conditions: The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product.
Purification: The product is purified using standard techniques such as column chromatography to obtain the pure compound.
Chemical Reactions Analysis
4,7-Bis(5-bromo-4-octylthiophen-2-yl)-5,6-difluorobenzo[c][1,2,5]thiadiazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms in the compound can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction:
Polymerization: It can be polymerized with other monomers to form copolymers with enhanced properties.
Scientific Research Applications
4,7-Bis(5-bromo-4-octylthiophen-2-yl)-5,6-difluorobenzo[c][1,2,5]thiadiazole has several scientific research applications:
Optoelectronics: It is used in the development of organic field-effect transistors (OFETs) and photovoltaic solar cell devices due to its strong electron-accepting properties
Material Science: The compound is used in the synthesis of polymer semiconductors, which are essential for various electronic applications.
Fluorescent Sensors:
Mechanism of Action
The mechanism of action of 4,7-Bis(5-bromo-4-octylthiophen-2-yl)-5,6-difluorobenzo[c][1,2,5]thiadiazole involves its strong electron-accepting properties. This allows it to participate in electron transfer processes, which are crucial for its applications in optoelectronics and material science . The molecular targets and pathways involved in these processes are primarily related to its ability to enhance π-stacking and improve charge carrier transport properties .
Comparison with Similar Compounds
4,7-Bis(5-bromo-4-octylthiophen-2-yl)-5,6-difluorobenzo[c][1,2,5]thiadiazole can be compared with other benzothiadiazole derivatives such as:
4,7-Bis(5-bromothiophen-2-yl)benzo[c][1,2,5]thiadiazole: This compound is also used in the synthesis of polymer semiconductors but lacks the octyl and fluorine substituents.
4,7-Bis(5-bromo-4-octylthiophen-2-yl)-5,6-bis(octyloxy)benzo[c][1,2,5]thiadiazole: This derivative has octyloxy groups instead of fluorine, which may affect its electronic properties.
The uniqueness of this compound lies in its specific substituents, which enhance its electron-accepting properties and make it suitable for advanced optoelectronic applications .
Properties
Molecular Formula |
C30H36Br2F2N2S3 |
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Molecular Weight |
718.6 g/mol |
IUPAC Name |
4,7-bis(5-bromo-4-octylthiophen-2-yl)-5,6-difluoro-2,1,3-benzothiadiazole |
InChI |
InChI=1S/C30H36Br2F2N2S3/c1-3-5-7-9-11-13-15-19-17-21(37-29(19)31)23-25(33)26(34)24(28-27(23)35-39-36-28)22-18-20(30(32)38-22)16-14-12-10-8-6-4-2/h17-18H,3-16H2,1-2H3 |
InChI Key |
HCLOLOKPUVNSGX-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCC1=C(SC(=C1)C2=C(C(=C(C3=NSN=C23)C4=CC(=C(S4)Br)CCCCCCCC)F)F)Br |
Origin of Product |
United States |
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